[(3-Fluorophenyl)amino](oxo)acetic acid
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Overview
Description
(3-Fluorophenyl)aminoacetic acid is an organic compound with the molecular formula C8H6FNO3 It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an amino group and an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)aminoacetic acid typically involves the reaction of 3-fluoroaniline with oxoacetic acid under controlled conditions. One common method includes the following steps:
Nitration: 3-Fluoroaniline is nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Acylation: The amino group is acylated with oxoacetic acid to form the desired product.
Industrial Production Methods
In an industrial setting, the production of (3-Fluorophenyl)aminoacetic acid may involve large-scale nitration and reduction processes, followed by acylation. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in these processes include nitric acid for nitration, hydrogen gas for reduction, and oxoacetic acid for acylation.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)aminoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3-Fluorophenyl)aminoacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)aminoacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
(3-Fluorophenyl)aminoacetic acid can be compared with other similar compounds, such as:
3-Fluorophenylacetic acid: Lacks the amino and oxo groups, resulting in different chemical properties and applications.
(3,5-Bis(trifluoromethyl)phenyl)aminoacetic acid: Contains additional trifluoromethyl groups, which significantly alter its reactivity and biological activity.
The uniqueness of (3-Fluorophenyl)aminoacetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-fluoroanilino)-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c9-5-2-1-3-6(4-5)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKALDCTNHSJHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607132 |
Source
|
Record name | (3-Fluoroanilino)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80607132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87967-27-9 |
Source
|
Record name | (3-Fluoroanilino)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80607132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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